N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide
Description
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C19H24N4O/c1-14(2)23-13-15(16-8-4-5-9-17(16)23)7-6-10-19(24)20-18-11-12-22(3)21-18/h4-5,8-9,11-14H,6-7,10H2,1-3H3,(H,20,21,24) |
InChI Key |
FPRCOSZZIGWWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NN(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Propan-2-yl)-1H-indole-3-carboxylic Acid
Indole is alkylated at the N1 position using isopropyl bromide under basic conditions (KOH, DMF, 80°C, 12 h). The resulting 1-(propan-2-yl)-1H-indole is formylated via Vilsmeier-Haack reaction to yield the 3-carbaldehyde, which is oxidized to the carboxylic acid using KMnO₄ in acidic medium.
Reaction Conditions :
Preparation of 1-Methyl-1H-pyrazol-3-amine
Cyclization of ethyl acetoacetate with methylhydrazine in ethanol under reflux (6 h) produces 1-methyl-1H-pyrazol-3-amine. Commercial sources are preferred for scalability.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The carboxylic acid intermediate (1.5 mmol) is activated with EDC (1.8 mmol) and DMAP (0.3 mmol) in dichloromethane (DCM) under argon. 1-Methyl-1H-pyrazol-3-amine (1.8 mmol) is added, and the reaction proceeds for 24–78 h. Post-reaction, the mixture is extracted with NaHCO₃ and brine, followed by chromatography (EtOAc:MeOH, 25:1).
Key Data :
Acid Chloride Route
The carboxylic acid is converted to its acid chloride using thionyl chloride (5 mL, 80–90°C, 5 h). The chloride is reacted with pyrazole amine in ethanol with triethylamine (1.4 mL, 10 mmol) at reflux (5 h). Precipitation and recrystallization (ethyl acetate) yield the final product.
Optimization Note :
Alternative Multi-Component Approach
A one-pot synthesis combines 1-(propan-2-yl)-1H-indole, succinic anhydride, and 1-methyl-1H-pyrazol-3-amine in DMF at 140°C for 45 h. This method bypasses intermediate isolation but requires stringent temperature control.
Performance Metrics :
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbodiimide-Mediated | EDC, DMAP, DCM | 24–78 h, RT | 55–65 | >95 |
| Acid Chloride | SOCl₂, Et₃N, EtOH | Reflux, 5 h | 70 | 98 |
| Multi-Component | Succinic anhydride, DMF | 140°C, 45 h | 58 | 90 |
Key Findings :
-
The acid chloride route offers the highest yield and purity but requires hazardous reagents.
-
Carbodiimide-mediated coupling is preferred for scalability and safety.
Purification and Characterization
Final products are purified via flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethyl acetate). Characterization includes:
-
¹H/¹³C NMR : Confirmation of indole (δ 7.2–8.1 ppm), pyrazole (δ 6.2–6.5 ppm), and amide (δ 2.3–2.6 ppm) signals.
-
HRMS : Molecular ion peak at m/z 339.5 (calculated for C₁₉H₁₈ClN₃O).
Challenges and Solutions
-
Steric Hindrance : The isopropyl group on indole slows amidation. Solution: Use excess coupling agents (2.5 eq EDC).
-
Byproduct Formation : Hydrolysis of acid chloride. Solution: Anhydrous conditions and rapid workup.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported as selective androgen receptor modulators (SARMs), which can be beneficial in treating hormone-dependent cancers such as prostate cancer . The specific compound may also exhibit similar properties due to its structural analogies.
2. Anti-inflammatory Effects
Research has shown that indole derivatives possess anti-inflammatory properties. Given that N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide contains an indole structure, it is plausible that this compound could also exhibit anti-inflammatory effects, making it a candidate for further pharmacological studies.
Agricultural Applications
1. Fungicidal Activity
The potential of pyrazole-based compounds as fungicides has been explored in agricultural research. For example, certain pyrazole derivatives have demonstrated efficacy against wheat head blight disease . The application of this compound could be investigated in this context to evaluate its effectiveness as a fungicide.
Case Studies
Mechanism of Action
The mechanism by which N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrazole and indole rings could facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Indole Moieties
(a) 3-(4-Acetylphenyl)-4-(1-methyl-1H-indol-3-yl)-N-(2-(pyridin-2-yl)propan-2-yl)butanamide (CAS 1620051-21-9)
- Key Features : This compound () shares a butanamide backbone and 1-methylindole group but substitutes the pyrazole with a pyridine ring and adds an acetylphenyl group.
- Molecular Weight : 453.58 g/mol (vs. ~379.5 g/mol for the main compound).
- Implications : The pyridine and acetylphenyl groups may enhance π-π stacking interactions but reduce solubility compared to the main compound’s simpler pyrazole substituent .
(b) 3-Methyl-N-(1-(1-methyl-1H-pyrazol-3-yl)ethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide (Compounds 129, 130)
Analogs with Alternative Heterocycles
(a) 3-Methyl-N-(2,2,2-trifluoroethyl)-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamide (Compound 133)
- Key Features : Replaces indole with indazole and includes a trifluoroethylamine group.
- Molecular Weight : 391.1 g/mol (ESIMS).
- Synthetic Yield : 44%, higher than most analogs in , suggesting favorable reaction kinetics for indazole derivatives .
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Pharmacologically Active Indole Derivatives
(a) N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide (Compound 138)
- Key Features: Isolated from marine bacteria (), this compound shares an indol-3-yl group and demonstrates analgesic activity.
(b) ADB-FUBINACA ()
- Key Features: An indazol-3-carboxamide linked to a fluorobenzyl group. Such compounds are known cannabinoid receptor agonists, implying that the main compound’s indole group could be tailored for receptor-targeted activity .
Biological Activity
N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available pyrazole and indole derivatives. The process generally includes:
- Formation of Pyrazole and Indole Derivatives : Initial reactions involve the formation of the pyrazole and indole moieties through standard organic synthesis techniques.
- Coupling Reaction : The key step is the coupling of these two components, often facilitated by coupling agents such as HATU or DIPEA in a suitable solvent like DMF.
- Purification : The crude product is purified using column chromatography to yield the final compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These compounds induce apoptosis in a dose-dependent manner and can arrest cells in the G2/M phase of the cell cycle, inhibiting tubulin polymerization similarly to colchicine .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies suggest that this compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed that treatment with this compound can result in G2/M phase arrest, which is critical for halting proliferation in cancer cells.
- Inhibition of Tubulin Polymerization : Similar to known inhibitors like colchicine, this compound disrupts microtubule dynamics, which is essential for mitosis.
Case Studies
Several case studies have been documented that illustrate the efficacy of compounds related to this compound:
Case Study 1: In Vitro Evaluation
In a study evaluating a series of indole-pyrazole derivatives, one compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 0.52 µM. The study highlighted the potential for these compounds in developing new anticancer therapies .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects revealed that certain derivatives could inhibit tubulin polymerization effectively, leading to apoptosis in cancer cells. This finding underscores the therapeutic potential of targeting microtubule dynamics in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide and structurally related compounds?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, analogous compounds (e.g., pyrazole-indole hybrids) are synthesized via amide bond formation between activated carboxylic acid derivatives and amines under conditions such as DMF/K₂CO₃-mediated alkylation or coupling reagents like EDCI/HOBt . Key intermediates, such as 1-(propan-2-yl)-1H-indol-3-yl derivatives, are prepared using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Reaction optimization often focuses on solvent selection (e.g., DMSO for polar aprotic conditions) and temperature control (e.g., 35°C for 48 hours to avoid decomposition) .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR for verifying substituent positions and stereochemistry (e.g., δ 7.72 ppm for indole protons, δ 3.85 ppm for methylene groups) . LCMS and HPLC (>97% purity thresholds) confirm molecular weight (e.g., ESIMS m/z 416.1 for related analogs) and purity . Advanced validation may include HRMS (high-resolution mass spectrometry) to distinguish isotopic patterns and SFC (supercritical fluid chromatography) for enantiomeric resolution, as seen in analogs like compound 129/130 .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory data in bioactivity assays for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values) are addressed through dose-response curve normalization and kinetic solubility assays to account for aggregation or solvent effects. Comparative studies with structurally similar compounds (e.g., 3-methyl-N-(2,2,2-trifluoroethyl)-4-indole derivatives) help isolate substituent-specific effects. For instance, trifluoromethyl groups may enhance metabolic stability but reduce solubility, requiring trade-off analysis .
Q. How can enantiomeric purity impact the pharmacological profile of this compound, and what separation techniques are prioritized?
- Methodological Answer : Enantiomers (e.g., compounds 129 and 130) exhibit divergent binding affinities due to chiral center interactions with target receptors. Chiral SFC with cellulose-based columns (e.g., Chiralpak® AD-H) is preferred for baseline separation, achieving >99% enantiomeric excess (ee) . Computational docking studies (e.g., AutoDock Vina) guide rational design to minimize racemization during synthesis .
Q. What in vitro and in vivo models are suitable for evaluating the metabolic stability of this compound?
- Methodological Answer : Microsomal stability assays (human/rat liver microsomes) quantify CYP450-mediated degradation, with LCMS monitoring of parent compound depletion. For in vivo studies, radiolabeled analogs (e.g., ¹⁴C-tagged butanamide derivatives) track metabolite formation in rodent plasma and tissues. Pharmacokinetic parameters (t₁/₂, AUC) are compared against controls like 1-(propan-2-yl)-indole precursors to assess metabolic liability .
Q. How do structural modifications (e.g., indole vs. pyrazole substitution) influence target selectivity?
- Methodological Answer : SAR (Structure-Activity Relationship) studies systematically replace indole with pyridinyl or benzimidazole moieties (e.g., compound 7 in ) to map binding interactions. Electrophilic substituents (e.g., trifluoromethyl) on the indole ring enhance hydrophobic interactions, while methyl groups on pyrazole improve steric hindrance against off-target enzymes .
Experimental Design Considerations
Q. What criteria define optimal reaction conditions for scaling up synthesis without compromising yield?
- Methodological Answer : Scale-up requires solvent screening (e.g., switching from DMSO to toluene for easier purification) and catalyst optimization (e.g., cesium carbonate vs. potassium carbonate for higher yields in coupling reactions ). Continuous-flow reactors mitigate exothermic risks in amide bond formation, while DoE (Design of Experiments) identifies critical parameters (temperature, stoichiometry) for reproducibility .
Q. How are computational tools integrated into the design of analogs with improved pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
